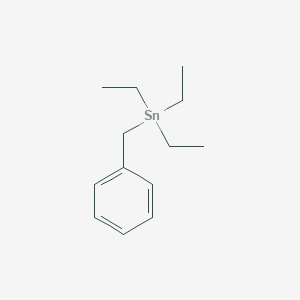
Benzyl(triethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(triethyl)stannane is an organotin compound with the chemical formula C₁₃H₂₂Sn and a molecular weight of 297.024 It is a derivative of stannane, where the tin atom is bonded to three ethyl groups and one phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(triethyl)stannane can be synthesized through stannylation or C-Sn coupling reactions. One common method involves the reaction of phenylmethyl halides with triethylstannane in the presence of a catalyst . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of stannane, triethyl(phenylmethyl)- often involves large-scale stannylation reactions using specialized reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(triethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as tributyltin hydride are used in radical reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Reduced organic compounds and tin byproducts.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Benzyl(triethyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for forming C-Sn bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological effects.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes
Mecanismo De Acción
The mechanism by which stannane, triethyl(phenylmethyl)- exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include radical mechanisms, especially in reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride (tributylstannane): Another organotin compound used in radical reactions.
Trimethylstannane: Similar in structure but with methyl groups instead of ethyl groups.
Triphenylstannane: Contains phenyl groups instead of ethyl groups
Uniqueness
Benzyl(triethyl)stannane is unique due to its specific combination of ethyl and phenylmethyl groups, which confer distinct reactivity and stability compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications and industrial processes .
Propiedades
Número CAS |
18629-74-8 |
|---|---|
Fórmula molecular |
C13H22Sn |
Peso molecular |
297 g/mol |
Nombre IUPAC |
benzyl(triethyl)stannane |
InChI |
InChI=1S/C7H7.3C2H5.Sn/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H2;3*1H2,2H3; |
Clave InChI |
LQYAGKACIMSPHD-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
SMILES canónico |
CC[Sn](CC)(CC)CC1=CC=CC=C1 |
Key on ui other cas no. |
18629-74-8 |
Sinónimos |
Benzyltriethylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















